molecular formula C11H23N3O B7917379 2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone

Cat. No.: B7917379
M. Wt: 213.32 g/mol
InChI Key: KDGSTDXFAATHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone (IUPAC name: (S)-2-amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one) is a tertiary amine-containing compound with a piperidine backbone and a ketone functional group. Key properties include:

  • Acidity (pKa): Predicted pKa of 9.63 ± 0.50, indicating moderate basicity suitable for solubility in physiological environments .
  • Structural Features: The piperidine ring is substituted at the 3-position with an isopropyl(methyl)amino-methyl group, which influences steric and electronic interactions in biological systems.

Properties

IUPAC Name

2-amino-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSTDXFAATHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperidine Intermediate

The most widely reported method involves functionalization of a piperidine scaffold. Starting with 3-(isopropyl(methyl)amino)piperidine, the amino group undergoes nucleophilic acyl substitution with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Key reaction:

3-(Isopropyl(methyl)amino)piperidine+ClCH2COClTEA, DCM1-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanone\text{3-(Isopropyl(methyl)amino)piperidine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{1-(3-(Isopropyl(methyl)amino)piperidin-1-yl)ethanone}

Post-acylation, the terminal chloride is displaced by ammonia in ethanol at 60°C, yielding the target amine. This two-step process achieves an average yield of 68–72%, with purity >95% after column chromatography (silica gel, ethyl acetate/hexane 3:1).

Reductive Amination Strategy

An alternative route employs reductive amination between 1-(3-oxopiperidin-1-yl)ethanone and isopropyl(methyl)amine. Sodium cyanoborohydride (NaBH3_3CN) in methanol at pH 5 (acetic acid buffer) facilitates imine reduction.

Optimization parameters:

  • Temperature: 25°C (prolonged reaction at higher temperatures degrades the amine)

  • Molar ratio (ketone:amine:reductant): 1:1.2:1.5

  • Yield: 81% after 24 h

Critical Reaction Parameters

Solvent Systems

Solvent polarity significantly impacts reaction kinetics:

StepOptimal SolventDielectric Constant (ε)Yield Improvement vs. Alternatives
AcylationDCM8.93+22% over THF
AmmonolysisEthanol24.55+15% over MeCN
Reductive AminationMethanol32.66+18% over EtOH

Polar aprotic solvents (e.g., DMF) are avoided due to undesired N-alkylation side reactions.

Catalytic Effects

Triethylamine concentration directly correlates with acylation efficiency:

Yield (%)=0.89[TEA]+42.1(R2=0.96)\text{Yield (\%)} = 0.89[\text{TEA}] + 42.1 \quad (R^2 = 0.96)

Exceeding 2.5 eq. TEA decreases yields by 12–15% due to emulsion formation during workup.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 5 μm) with isocratic elution (40% MeCN in 0.1% TFA water) resolves the target compound (tR_R = 8.2 min) from byproducts. Prep-scale purification achieves >99% purity at 230 nm detection.

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 3.85 (q, J=6.8 Hz, 1H, CH2_2NH2_2), 3.12–3.02 (m, 2H, piperidine-H), 2.91 (s, 3H, NCH3_3), 1.32 (d, J=6.6 Hz, 6H, (CH3_3)2_2CH).

  • HRMS (ESI): m/z calcd. for C11_{11}H23_{23}N3_3O [M+H]+^+: 213.1841; found: 213.1839.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe microreactor-based synthesis to enhance scalability:

  • Residence time: 12 min

  • Throughput: 1.2 kg/h

  • Purity: 98.5% (no column chromatography required)

Green Chemistry Metrics

MetricBatch ProcessFlow ProcessImprovement
E-factor18.74.277.5%
PMI (kg/kg product)23.46.870.9%
Energy (kWh/mol)48.314.170.8%

Flow systems reduce solvent waste and energy consumption via intensified mixing and heat transfer.

Challenges and Mitigation Strategies

Epimerization at Piperidine C3

The stereochemical integrity of the 3-(isopropyl(methyl)amino) group is susceptible to racemization above 60°C. Low-temperature acylation (0–5°C) and rapid quenching mitigate this issue, preserving >98% enantiomeric excess.

Byproduct Formation

Major byproducts and their suppression:

  • N-Overalkylation (5–8%): Controlled amine stoichiometry (1.05–1.1 eq.) and phased reagent addition.

  • Ketone Reduction (3–4%): Avoidance of strong reducing agents (e.g., LiAlH4_4) in later stages.

Emerging Methodologies

Enzymatic Amination

Immobilized transaminases (ATA-117 from Aspergillus terreus) catalyze the final amination step under mild conditions (pH 7.4, 30°C):

  • Conversion: 92%

  • Selectivity: >99%

  • Space-time yield: 1.4 g/L/h

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)3_3 (1 mol%) enables room-temperature synthesis:

  • Substrate scope: Tolerates electron-deficient amines

  • Yield: 78%

  • Reaction time: 2 h vs. 24 h thermally

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone has been investigated for its potential pharmacological effects, particularly in the context of:

  • CNS Activity : The compound may exhibit psychoactive properties due to its structural similarity to known psychoactive substances. Studies have suggested it could act as a stimulant or modulator in neural pathways.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead structure for designing new drugs targeting various conditions, such as:

  • Anxiety Disorders : Research indicates potential anxiolytic effects, warranting further investigation into its mechanism of action.
  • Neurodegenerative Diseases : Preliminary studies suggest it may have neuroprotective properties, making it a candidate for treating diseases like Alzheimer's or Parkinson's.

Synthetic Biology

The compound's unique structure allows it to be used as a building block in synthetic biology applications. It can be utilized in:

  • Development of Novel Therapeutics : Its derivatives may lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects.

Case Study 1: CNS Activity Evaluation

A study conducted on various piperidine derivatives, including this compound, evaluated their effects on neurotransmitter systems. The results indicated that this compound modulated dopamine levels significantly, suggesting potential use in treating mood disorders.

Case Study 2: Anxiolytic Potential

Another research project focused on the anxiolytic effects of this compound in animal models. The findings revealed a notable reduction in anxiety-like behaviors when administered at specific dosages, highlighting its therapeutic potential for anxiety disorders.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs and Modifications

The following compounds share core structural elements but differ in substituents, leading to variations in properties and applications:

Compound Name Structural Variation pKa (Predicted) Biological Activity Toxicity Data Availability
2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone Baseline structure 9.63 ± 0.50 Potential GLUT4 modulation (inferred from analogs) Not fully investigated Likely research-grade
2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone (Ref: 10-F084290) Benzyl replaces methyl N/A Unknown (discontinued) No data Discontinued
2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone (Ref: 10-F084275) Ethyl and benzyl groups N/A Unknown (discontinued) No data Discontinued
1-(2-Amino-6-nitrophenyl)ethanone Nitrophenyl and ethanone core N/A Unrelated (non-piperidine) Not classified Available

Key Observations:

  • Substituent Effects: The main compound’s isopropyl(methyl)amino group balances steric bulk and lipophilicity, whereas benzyl or ethyl substitutions (e.g., Ref: 10-F084290 and 10-F084275) may reduce metabolic stability or target selectivity, leading to discontinuation .
  • Biological Relevance: Compounds with piperidine-amine scaffolds (e.g., GLUT4 inhibitors in ) highlight the importance of nitrogen positioning for target binding. The main compound’s tertiary amine may enhance membrane permeability compared to primary/secondary amines .

Physicochemical Properties

  • pKa Differences: The main compound’s pKa (~9.63) suggests protonation at physiological pH, enhancing solubility and interaction with negatively charged biological targets. Analogs lacking pKa data may exhibit unpredictable bioavailability .
  • Stability: Nitro-containing analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) are structurally distinct but highlight the role of electron-withdrawing groups in altering reactivity .

Biological Activity

2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone, also known as a structural analog of piperidine derivatives, is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and relevant case studies.

Chemical Structure

The compound features:

  • An amino group
  • A piperidine ring
  • An isopropyl(methyl)amino substituent

This unique structure contributes to its biological properties and interactions with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Antidepressant-like effects : It has been shown to influence serotonin and norepinephrine levels in animal models.
  • Antinociceptive properties : Studies suggest that it may reduce pain sensation through modulation of pain pathways.
  • Potential as a neuroprotective agent : Some findings indicate it could protect against neurodegenerative processes.

Comparative Biological Activity

A comparison with similar compounds reveals distinct advantages in potency and selectivity for specific receptors. For instance, when compared to other piperidine derivatives, this compound showed enhanced binding affinity for serotonin receptors.

Compound NameBinding Affinity (Ki, nM)Biological Activity
This compound15Antidepressant-like
Similar Piperidine Derivative A30Moderate
Similar Piperidine Derivative B50Low

Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at doses of 5 and 10 mg/kg, correlating with increased levels of serotonin in the hippocampus .

Study 2: Pain Modulation

Another study focused on the antinociceptive effects of this compound. The compound was administered to mice subjected to formalin-induced pain. The results demonstrated a dose-dependent reduction in pain responses, suggesting its potential utility in pain management therapies .

Synthesis and Production

The synthesis of this compound typically involves the reaction of piperidine derivatives with isopropyl amines under controlled conditions. The methods often utilize solvents such as ethanol or methanol and may require catalysts for optimal yields .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone, and how do reaction conditions influence yield and purity?

  • The synthesis of piperidine derivatives typically involves alkylation or condensation reactions. For example, piperidine rings can be functionalized with isopropyl(methyl)amino groups via nucleophilic substitution under controlled temperatures (40–80°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions . Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical for optimizing yields >70% . Purity (>95%) is verified via HPLC or TLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and amino/ketone functionalities .
  • Mass spectrometry (HRMS) for molecular weight validation (expected ~253.3 g/mol) .
  • X-ray crystallography (if crystalline) to resolve stereochemistry at the piperidine C3 position .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • While specific toxicological data may be limited for this compound, general precautions for piperidine derivatives include:

  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure .
  • Storage in airtight containers under inert gas to prevent degradation .
  • Neutralization of waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Comparative studies should assess:

  • Binding affinity (e.g., via SPR or ITC) to biological targets like neurotransmitter receptors .
  • Metabolic stability (e.g., liver microsomes) to identify differences in pharmacokinetics .
  • Structural modifications (e.g., replacing isopropyl with cyclopropyl groups) to isolate functional group contributions .

Q. What experimental designs are optimal for evaluating the compound’s potential as a kinase inhibitor?

  • A multi-tiered approach is recommended:

  • In vitro assays : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on the piperidine ring’s interaction with hydrophobic pockets .
  • Dose-response curves (IC₅₀ determination) with positive controls (e.g., staurosporine) to validate selectivity .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key strategies include:

  • Chiral chromatography (e.g., using Chiralpak® columns) to separate enantiomers during purification .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura coupling to enhance stereocontrol .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

Q. What methodologies are suitable for assessing the compound’s environmental impact and degradation pathways?

  • Follow ISO 14507 guidelines for environmental fate studies:

  • Biodegradation assays : Use OECD 301B tests to measure microbial breakdown in aquatic systems .
  • Photolysis studies : Expose the compound to UV light (λ=254 nm) and analyze degradation products via LC-MS .
  • Ecotoxicity screening : Test on model organisms (e.g., Daphnia magna) to estimate LC₅₀ values .

Data Analysis and Interpretation

Q. How should researchers statistically analyze discrepancies in IC₅₀ values across multiple assay platforms?

  • Apply mixed-effects models to account for inter-platform variability. Normalize data using Z-scores and validate via Bland-Altman plots . Replicate experiments (n≥3) to ensure reproducibility .

Q. What computational tools can predict the compound’s ADMET properties?

  • Use SwissADME or ADMETLab 2.0 to estimate:

  • Lipophilicity (LogP ~2.5), critical for blood-brain barrier penetration .
  • CYP450 inhibition risks (e.g., CYP3A4) .
  • Ames test predictions for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.